Rivularine
Overview
Description
Rivularine is a natural product that belongs to a class of compounds known as flavonoids. It is primarily isolated from the marine cyanobacterium strain Rivularia sp. The molecular formula of this compound is C18H16O7, and it has a complex structure featuring a cyclopentadiene skeleton with a ketone group and multiple hydroxyl groups. This compound is known for its yellow powder appearance and is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound has shown significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivularine is complex due to its intricate structure. One common method involves the extraction and purification of the natural product from cultures of the strain Rivularia sp. The process typically includes solvent extraction followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production processes in the future.
Chemical Reactions Analysis
Types of Reactions: Rivularine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound, potentially converting ketone groups to alcohols.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace hydroxyl groups or other substituents on the this compound molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Rivularine has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying flavonoid chemistry and for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a natural product with therapeutic properties.
Medicine: this compound’s anticancer and anti-inflammatory activities make it a candidate for drug development. It has shown promise in preclinical studies for its ability to inhibit cancer cell growth and reduce inflammation.
Mechanism of Action
Rivularine exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of bacteria, fungi, and parasites.
Comparison with Similar Compounds
Rivularine is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Compared to these compounds, this compound’s distinct structure and potent biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGYPIIOOQNWBU-ZVRIXJHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723-78-4 | |
Record name | (1S,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Angelylheliotridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIVULARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3991J0FHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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